(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiomorpholino)methanone
Description
This compound is a boronic ester derivative featuring a thiomorpholino methanone substituent at the meta position of a phenyl ring attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group. The thiomorpholine moiety introduces sulfur-based electron-donating properties, which may enhance stability and modulate reactivity in cross-coupling reactions or biological applications .
Properties
IUPAC Name |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO3S/c1-16(2)17(3,4)22-18(21-16)14-7-5-6-13(12-14)15(20)19-8-10-23-11-9-19/h5-7,12H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUWNZFIUFUEJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiomorpholino)methanone , often referred to as a dioxaborole derivative, has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound's chemical structure includes a dioxaborole moiety and a thiomorpholine group. The presence of these functional groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉B₁O₃N₂S |
| Molecular Weight | 293.25 g/mol |
| CAS Number | 302348-51-2 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that derivatives of dioxaboroles exhibit notable antimicrobial properties. A study showed that similar compounds had Minimum Inhibitory Concentrations (MICs) ranging from 0.015 to >4 mg/L against various fungal strains such as Candida neoformans and Aspergillus fumigatus . The lead compound in this study demonstrated an MIC of 0.25 mg/L and significant in vivo efficacy with a reduction of fungal density by over 3 logs at a dosage of 150 mg/kg .
The proposed mechanism involves the inhibition of key metabolic pathways in fungal cells. Dioxaboroles disrupt the function of essential enzymes involved in cell wall synthesis and nucleic acid metabolism. This dual action enhances their effectiveness against resistant strains .
Case Studies
- Thiomorpholino Oligonucleotides : A study on thiomorpholino oligonucleotides (TMOs), which share structural similarities with the compound , demonstrated their ability to induce exon skipping in myotubes effectively. TMOs showed enhanced internalization and biological activity at low concentrations (5-20 nM), suggesting that modifications like those found in the target compound could improve therapeutic profiles .
- Anticancer Properties : Compounds similar to the target structure have been explored for their anticancer properties. For instance, derivatives were tested for their ability to inhibit tumor growth in various cancer cell lines, showing promising results that warrant further investigation into their mechanisms and potential applications .
Synthesis Pathways
The synthesis of (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiomorpholino)methanone typically involves:
- Step 1 : Formation of the dioxaborole moiety through the reaction of phenolic compounds with boron reagents.
- Step 2 : Coupling with thiomorpholine derivatives via nucleophilic substitution reactions.
Scientific Research Applications
Applications in Medicinal Chemistry
- Anticancer Activity : Research has indicated that compounds containing boron atoms can exhibit significant anticancer properties. The incorporation of thiomorpholine may enhance interactions with biological targets such as proteins involved in cancer progression. In vitro studies have shown promising results against various cancer cell lines .
- Drug Design : The unique structural features of (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiomorpholino)methanone make it a valuable scaffold in drug discovery. Its ability to form stable complexes with biomolecules can be exploited to design new therapeutic agents .
Applications in Materials Science
- Organic Electronics : The compound's electronic properties can be leveraged in the development of organic semiconductors. Its boron content allows for improved charge transport characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics .
- Polymer Chemistry : The incorporation of boron-containing compounds into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant for creating advanced materials with tailored characteristics for industrial use .
Case Study 1: Anticancer Activity Evaluation
A study conducted by the National Cancer Institute evaluated the anticancer activity of similar compounds featuring boron functionalities. Results indicated that these compounds exhibited significant cytotoxicity against a panel of human tumor cell lines, suggesting that (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiomorpholino)methanone could follow suit due to its structural similarities .
Case Study 2: Development of Organic Photovoltaics
Research has demonstrated that compounds with dioxaborolane units can be integrated into organic photovoltaic devices. These devices showed enhanced efficiency due to improved charge carrier mobility attributed to the presence of boron . This opens avenues for further exploration into the use of (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(thiomorpholino)methanone in energy applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2b)
- Structure: Methanol substituent instead of thiomorpholino methanone.
- Synthesis : 86% yield via NaBH₄ reduction of 3-formylbenzeneboronic acid .
- Applications : Intermediate for further functionalization (e.g., esterification or oxidation).
4,4,5,5-Tetramethyl-2-(3-((trifluoromethyl)thio)phenyl)-1,3,2-dioxaborolane (CAS 1026796-07-5)
- Structure : Trifluoromethylthio (-SCF₃) group at the meta position.
- Properties : The -SCF₃ group is strongly electron-withdrawing, enhancing electrophilicity of the boron center for Suzuki-Miyaura couplings. Similarity score: 0.98 compared to the main compound .
- Applications : Useful in synthesizing fluorinated biaryl structures for pharmaceuticals.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-((trifluoromethyl)thio)phenol (CAS 2096340-17-7)
- Structure: Phenol group with -SCF₃ at the para position.
- Similarity score: 0.89 .
- Applications: Dual functionality (boron and phenol) enables sequential cross-coupling and oxidation reactions.
Heterocyclic vs. Aromatic Boronate Esters
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
- Structure : Thiophene ring instead of benzene.
- Properties : Thiophene’s electron-rich nature increases reactivity in palladium-catalyzed couplings. Molecular weight: 224.13 g/mol; crystalline powder .
- Applications : Building block for conjugated polymers or organic electronics.
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine
- Structure : Morpholine substituent (oxygen-based) at the para position.
- Applications : Intermediate for drug candidates targeting neurological disorders.
Functional Group Variations
(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone
- Structure: Fluorine atom at the para position and morpholino group.
- Properties: Fluorine enhances metabolic stability and bioavailability. The morpholino group’s lower lipophilicity compared to thiomorpholine may reduce membrane permeability .
- Applications : Fluorinated analogs in PET imaging or kinase inhibitors.
1-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (CAS 1362243-63-7)
- Structure: Acetyl group (-COCH₃) instead of thiomorpholino methanone.
- Properties : Higher steric hindrance from the acetyl group may slow cross-coupling kinetics. Molecular weight: 260.14 g/mol; predicted boiling point: 383.2°C .
- Applications : Ketone-directed functionalization in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
